4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4/c1-16-5(17-2)3-10-8-6(13(14)15)7(9)11-4-12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMCZAZEGMFLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC(=C1[N+](=O)[O-])N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by nitration and subsequent substitution reactions to introduce the 2,2-dimethoxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-N-(2,2-dimethoxyethyl)-5-aminopyrimidine-4,6-diamine.
Scientific Research Applications
4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine and structurally related derivatives, focusing on molecular properties, synthesis, and substituent effects.
Table 1: Comparative Analysis of 5-Nitropyrimidine-4,6-Diamine Derivatives
Substituent Effects on Physical Properties
- Melting Points : Derivatives with aromatic substituents (e.g., 5f, 5j) exhibit higher melting points (137–197°C) due to strong π-π stacking and crystalline packing . In contrast, alkyl-substituted analogs like 5k (84–86°C) have lower melting points, likely due to reduced intermolecular forces. The 2,2-dimethoxyethyl group in the target compound may further lower the melting point compared to aromatic analogs, as methoxy groups disrupt crystallization.
- Solubility : Methoxy groups in the target compound are expected to improve aqueous solubility compared to halogenated (5f, 5h) or purely alkyl (5k, 5l) derivatives. This is supported by the polar nature of methoxy oxygen, which enhances hydrogen bonding with solvents .
Biological Activity
4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound with a unique pyrimidine structure. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 5-position with a nitro group and at the N-4 position with a 2,2-dimethoxyethyl group. This specific substitution pattern is believed to influence its biological properties significantly.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-cancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation. Studies suggest it may interfere with specific signaling pathways involved in tumor growth.
- Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties, making it a candidate for further studies in infection control.
- Biochemical Probing : It has been utilized as a biochemical probe to study various biological processes due to its ability to interact with specific molecular targets.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that affect cellular functions.
- Interaction with Biological Macromolecules : The pyrimidine ring can interact with nucleic acids and proteins, influencing various biochemical pathways and cellular responses.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anti-cancer | Inhibits cancer cell proliferation; affects signaling pathways | |
| Antimicrobial | Exhibits activity against certain bacterial strains | |
| Biochemical Probe | Used to study enzyme interactions and cellular processes |
Case Study: Anti-Cancer Activity
A study conducted on the anti-cancer properties of this compound demonstrated its effectiveness in inhibiting the growth of several cancer cell lines. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways.
Case Study: Antimicrobial Effects
In vitro tests revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Comparative Analysis with Similar Compounds
When compared to other nitropyrimidine derivatives, this compound shows unique properties due to its specific functional groups.
| Compound | Unique Features |
|---|---|
| This compound | Nitro group and dimethoxyethyl substitution |
| 4-N-(2-methylpyrimidine-4,6-diamine | Lacks nitro group; different biological activity |
| Pyrazolo[3,4]pyrimidines | Varying pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
